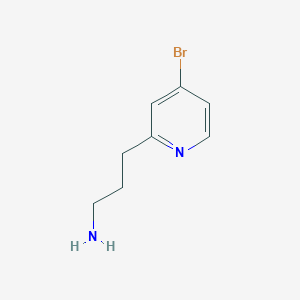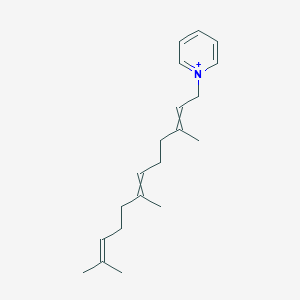
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves several steps. One common method starts with the precursor farnesol, which undergoes a series of reactions including oxidation, reduction, and substitution to form the desired product. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products
Wirkmechanismus
The mechanism of action of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium can be compared with other similar compounds, such as:
Farnesol: A precursor in the synthesis of the compound, known for its role in the biosynthesis of cholesterol and other important biomolecules.
Farnesoic acid: Another related compound with similar structural features and biological activities.
Farnesyl acetate: Used in the fragrance industry and has similar chemical properties. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers
Eigenschaften
CAS-Nummer |
927670-34-6 |
|---|---|
Molekularformel |
C20H30N+ |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
1-(3,7,11-trimethyldodeca-2,6,10-trienyl)pyridin-1-ium |
InChI |
InChI=1S/C20H30N/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-17-21-15-6-5-7-16-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/q+1 |
InChI-Schlüssel |
FCQBRAHNQKOITF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CC[N+]1=CC=CC=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



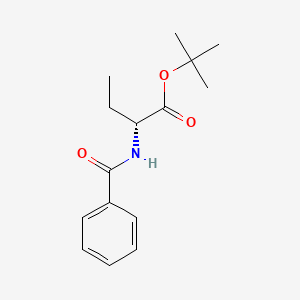
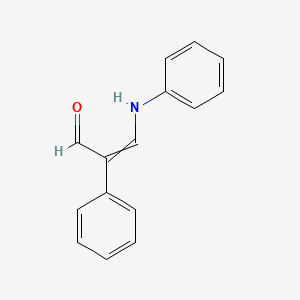
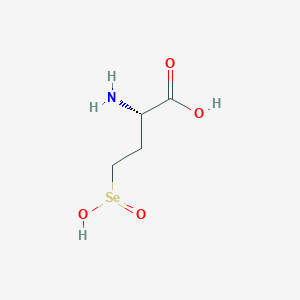
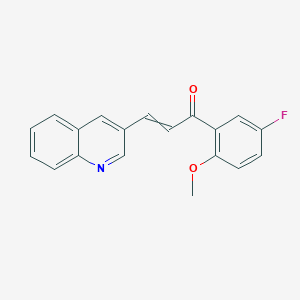

![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
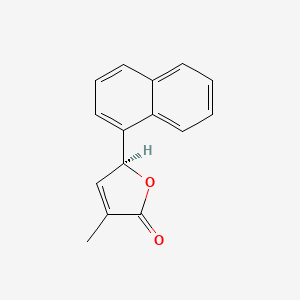
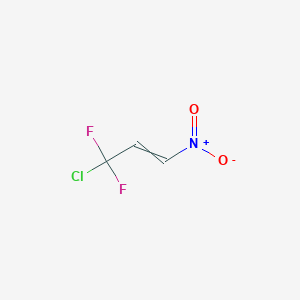
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
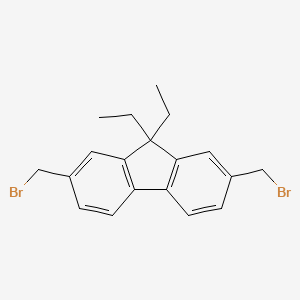
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
